![molecular formula C19H18ClFN4O B2356168 (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-chloro-6-fluorophenyl)methanone CAS No. 1203178-02-2](/img/structure/B2356168.png)

(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-chloro-6-fluorophenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

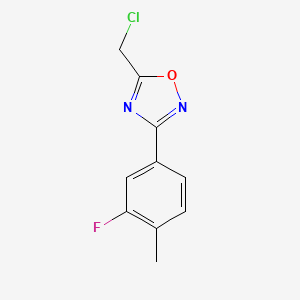

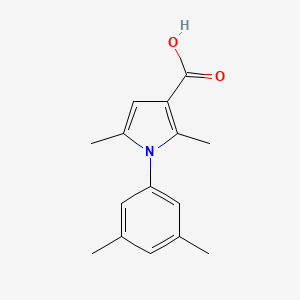

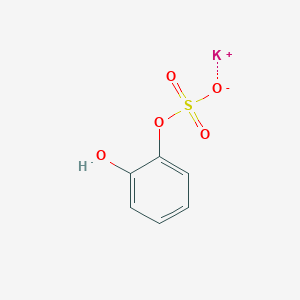

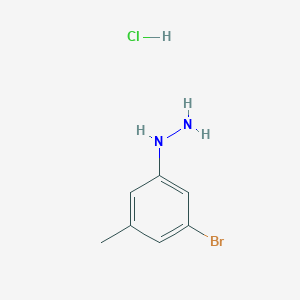

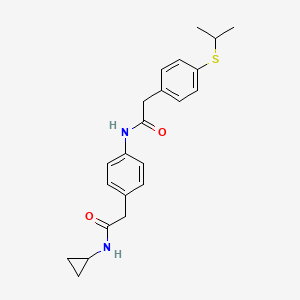

The compound contains several functional groups including a benzimidazole ring, a piperazine ring, and a ketone group. The benzimidazole ring is a type of heterocycle that is part of many pharmaceutical drugs . The piperazine ring is a common feature in many drugs and is known to influence the pharmacokinetic properties of the compound .

Molecular Structure Analysis

The benzimidazole ring system in the compound is aromatic and consists of two nitrogen atoms and a benzene ring . The piperazine ring is a saturated six-membered ring with two nitrogen atoms .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The benzimidazole ring is aromatic and relatively stable. The ketone could potentially undergo reactions typical of carbonyl compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the functional groups present. For example, the presence of the polar ketone group could enhance the solubility of the compound in polar solvents .

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Activities

Azole-containing piperazine derivatives, such as (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-chloro-6-fluorophenyl)methanone, have been synthesized and tested for their antibacterial and antifungal activities. These compounds show moderate to significant in vitro activities against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Gan, Fang, & Zhou, 2010).

Anti-inflammatory Properties

Piperazine derivatives, including those with a benzo[d]imidazole moiety, have been evaluated for anti-inflammatory effects. Some of these compounds, such as 1-((4-methylpiperazin-1yl)methyl)-1H-benzo[d]imidazole, have shown promising results in reducing inflammation in vivo, suggesting their potential use in treating inflammatory conditions (Patel, Karkhanis, & Patel, 2019).

Anticancer Activities

Compounds with a benzo[d]imidazole piperazine structure have been studied for their potential anticancer properties. Some derivatives have shown significant in vitro activity against various cancer cell lines, including human cervical carcinoma and breast carcinoma, indicating their potential as anticancer agents (Boddu et al., 2018).

Anti-mycobacterial Potential

Benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffolds have been identified as new chemotypes with anti-mycobacterial potential. Some of these compounds have shown effectiveness against the Mycobacterium tuberculosis strain, suggesting their application in treating tuberculosis (Pancholia et al., 2016).

Antipsychotic Potential

Derivatives of piperazine with modifications such as (5-amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone have been found to exhibit antipsychotic-like properties in behavioral animal tests. These compounds, unlike traditional antipsychotic agents, do not interact with dopamine receptors, suggesting a novel mechanism of action for antipsychotic therapy (Wise et al., 1987).

Antiviral Applications

Piperazinyl-4-nitroimidazole derivatives have been synthesized and evaluated for their anti-HIV activity. These compounds have shown potential as non-nucleoside reverse transcriptase inhibitors in anti-HIV treatments (Al-Masoudi et al., 2007).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-(2-chloro-6-fluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClFN4O/c20-13-4-3-5-14(21)18(13)19(26)25-10-8-24(9-11-25)12-17-22-15-6-1-2-7-16(15)23-17/h1-7H,8-12H2,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMEGZTLPSCAHFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)C4=C(C=CC=C4Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClFN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-benzyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2356085.png)

![(1-phenyl-4,5-dihydro-1H-furo[2,3-g]indazol-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2356088.png)

![5-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2356089.png)

![3-[(E)-3-(4-methoxyanilino)prop-2-enoyl]-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide](/img/structure/B2356090.png)

![N-(furan-2-ylmethyl)-2-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2356092.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-chlorobenzoate](/img/structure/B2356094.png)

![2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]-N-cycloheptylacetamide](/img/structure/B2356101.png)

![3-((4-Nitrophenyl)thio)-2-phenylimidazo[1,2-a]pyridine](/img/structure/B2356102.png)